
N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with isobutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the original ones.
Scientific Research Applications
N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Isobutyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine: A similar compound with a different substitution pattern on the pyrazole ring.
N-Isobutyl-N-(1-methyl-1H-pyrazol-5-yl)heptanamide: Another pyrazole derivative with a different position of the substituent.
Uniqueness
N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituents on the pyrazole ring can significantly affect the compound’s properties, making it distinct from other similar compounds.
Properties
CAS No. |
62400-00-4 |
|---|---|
Molecular Formula |
C15H27N3O |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
N-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)heptanamide |
InChI |
InChI=1S/C15H27N3O/c1-5-6-7-8-9-15(19)18(12-13(2)3)14-10-11-17(4)16-14/h10-11,13H,5-9,12H2,1-4H3 |
InChI Key |
MYYANZJHRUGSDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CC(C)C)C1=NN(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


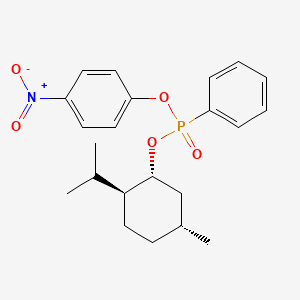
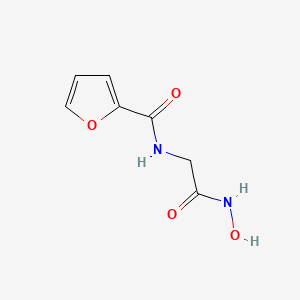
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)
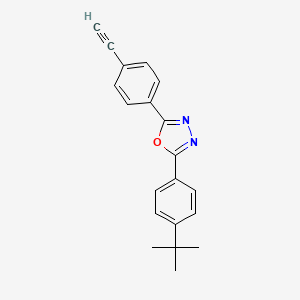
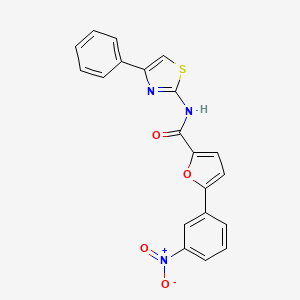
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
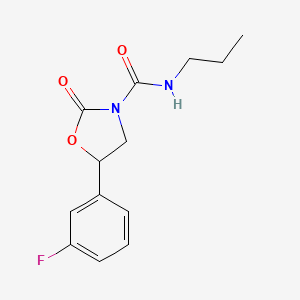
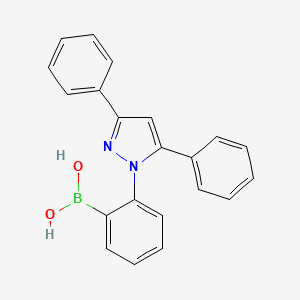
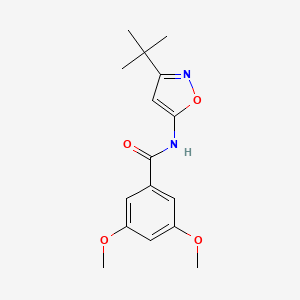
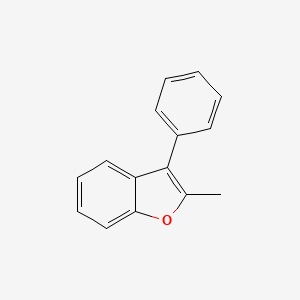
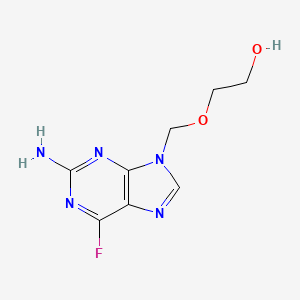
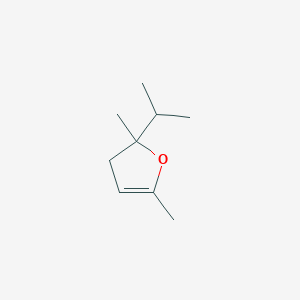
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
